XIAP vs. CRBN/VHL E3 Ligase Mechanism
PROTAC ERα Degrader-1 is designed to recruit the XIAP E3 ubiquitin ligase, a member of the inhibitor of apoptosis (IAP) family . This is a fundamental mechanistic distinction from the two most clinically advanced ERα PROTACs: vepdegestrant (ARV-471), which recruits the cereblon (CRBN) E3 ligase, and ERD-308, which recruits the von Hippel-Lindau (VHL) E3 ligase [1]. The choice of E3 ligase directly impacts the degradation selectivity profile; a chemoproteomic study of ERα-targeting PROTACs revealed that CRBN- and VHL-recruiting PROTACs can cause off-target degradation of proteins like PR and PDE6D [2]. An XIAP-recruiting PROTAC may therefore offer a distinct and potentially more selective degradation signature by avoiding neosubstrates associated with CRBN or VHL.
| Evidence Dimension | E3 Ubiquitin Ligase Recruitment |
|---|---|
| Target Compound Data | XIAP E3 ligase |
| Comparator Or Baseline | ARV-471 (CRBN E3 ligase); ERD-308 (VHL E3 ligase) |
| Quantified Difference | Mechanistically distinct; off-target degradation profiles known to differ between CRBN and VHL PROTACs |
| Conditions | Biochemical characterization and chemoproteomic profiling data from literature |
Why This Matters
For research groups studying E3 ligase biology or seeking to avoid CRBN/VHL-associated off-target effects, PROTAC ERα Degrader-1 provides a critical third mechanistic option for ERα degradation studies.
- [1] Hu J, et al. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). J Med Chem. 2019;62(3):1420-1442. View Source
- [2] Sandusky Z, Brown M. Abstract 6577: Chemoproteomic evaluation of PROTACs targeting estrogen receptor alpha for ER+ breast cancer. Cancer Res (2024) 84 (6_Supplement): 6577. View Source
